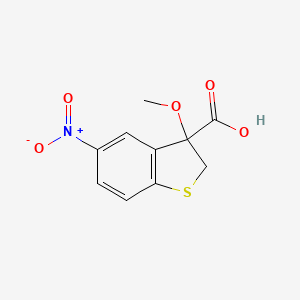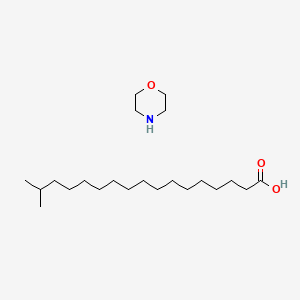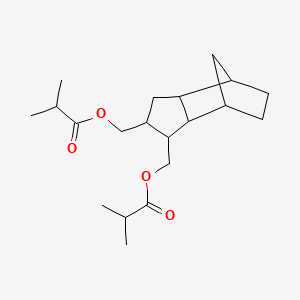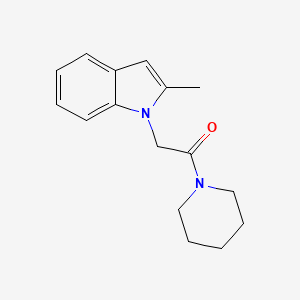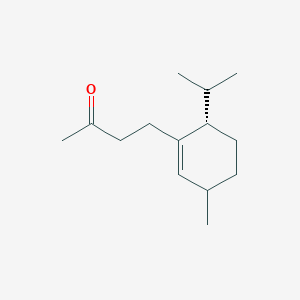
6-(Isopropyl)-alpha,3-dimethylcyclohexene-1-propan-1-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the European Inventory of Existing Commercial Chemical Substances number 298-062-9 is known as 6-(isopropyl)-alpha,3-dimethylcyclohexene-1-propan-1-al. This organic compound is characterized by its unique structure, which includes a cyclohexene ring substituted with isopropyl and dimethyl groups, as well as a propanal group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(isopropyl)-alpha,3-dimethylcyclohexene-1-propan-1-al typically involves the alkylation of cyclohexene derivatives. One common method includes the reaction of cyclohexene with isopropyl bromide in the presence of a strong base such as sodium hydride. This reaction is followed by the addition of a propanal group through a Grignard reaction, using propylmagnesium bromide as the reagent.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and alkylation processes. The use of palladium or platinum catalysts can facilitate the hydrogenation of cyclohexene derivatives, while alkylation is achieved using various alkyl halides under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
6-(isopropyl)-alpha,3-dimethylcyclohexene-1-propan-1-al undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl and dimethyl positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
6-(isopropyl)-alpha,3-dimethylcyclohexene-1-propan-1-al has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 6-(isopropyl)-alpha,3-dimethylcyclohexene-1-propan-1-al involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, its hydrophobic cyclohexene ring allows it to interact with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-(isopropyl)-alpha,3-dimethylcyclohexene-1-ol: Similar structure but with an alcohol group instead of an aldehyde.
6-(isopropyl)-alpha,3-dimethylcyclohexene-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
6-(isopropyl)-alpha,3-dimethylcyclohexene-1-propan-1-al is unique due to its combination of an aldehyde group with a substituted cyclohexene ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
93777-32-3 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
4-[(6S)-3-methyl-6-propan-2-ylcyclohexen-1-yl]butan-2-one |
InChI |
InChI=1S/C14H24O/c1-10(2)14-8-5-11(3)9-13(14)7-6-12(4)15/h9-11,14H,5-8H2,1-4H3/t11?,14-/m0/s1 |
InChI Key |
OMMLCLSLIADMDV-IAXJKZSUSA-N |
Isomeric SMILES |
CC1CC[C@H](C(=C1)CCC(=O)C)C(C)C |
Canonical SMILES |
CC1CCC(C(=C1)CCC(=O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



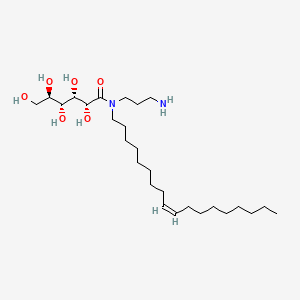
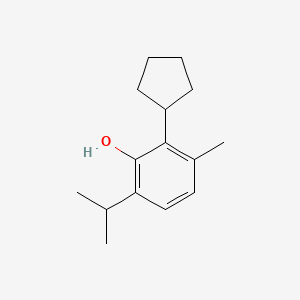
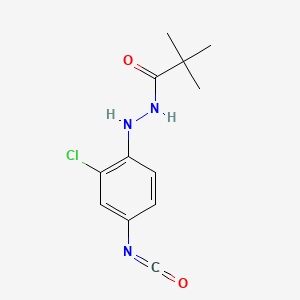
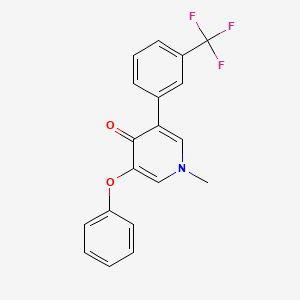
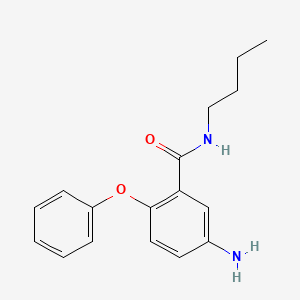
![4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline](/img/structure/B15180070.png)
